molecular formula C20H26N4O6S2 B037735 Basic blue 41 CAS No. 12270-13-2

Basic blue 41

Cat. No.: B037735
CAS No.: 12270-13-2
M. Wt: 482.6 g/mol
InChI Key: MHOFGBJTSNWTDT-UHFFFAOYSA-M
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Description

Basic blue 41 is a synthetic dye commonly used in various industries, particularly in the textile industry. It is known for its vibrant blue color and is used to dye fabrics, paper, and other materials. The compound is also utilized in scientific research for various applications, including as a staining agent in biological studies.

Mechanism of Action

Target of Action

Basic Blue 41, also known as Cationic Blue 41, is primarily used as a dye . Its primary targets are the fibers it is intended to color, particularly acrylic fibers . These fibers have a strong affinity for this compound, allowing the dye to bind effectively and produce a vibrant color .

Mode of Action

This compound interacts with its targets (acrylic fibers) through a process known as adsorption . This process involves the dye molecules adhering to the surface of the fibers. The dye’s chemical structure, specifically its azo class and quaternary ammonium salt, facilitates this interaction . The result is a stable, colorful dye on the fibers .

Biochemical Pathways

Specifically, it can be removed from aqueous solutions through adsorption by various materials, such as tree ferns and lignocellulosic material . This process can be considered a biochemical pathway in the context of environmental science.

Pharmacokinetics

At 20℃, its solubility in water is 40 g/L . Its adsorption onto fibers is influenced by factors such as initial dye concentration, contact time, adsorbent dose, solution pH, and ionic strength .

Result of Action

The primary result of this compound’s action is the coloring of fibers, particularly acrylic fibers . The dye imparts a bright blue color to the fibers . It is also used in combination with other dyes to produce various colors .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the dyeing bath, for instance, affects the stability of the color . The dye’s interaction with copper and iron ions during dyeing can cause slight variations in color . Additionally, the dye’s action can be influenced by temperature, with high-temperature dyeing (120℃) resulting in unchanged color light .

Preparation Methods

Synthetic Routes and Reaction Conditions

Basic blue 41 is typically synthesized through a series of chemical reactions involving aromatic amines and other organic compounds. The synthesis often involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as aniline or its derivatives, to form the dye.

    Oxidation: The resulting compound is oxidized to produce the final dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:

    Mixing and Heating: The reactants are mixed and heated to specific temperatures to facilitate the reactions.

    Purification: The crude dye is purified through filtration, crystallization, and washing to remove impurities.

    Drying and Packaging: The purified dye is dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Basic blue 41 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: this compound can be reduced to its leuco form, which is colorless.

    Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium dithionite and other reducing agents are used to reduce the dye.

    Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Depending on the oxidizing agent, different oxidation products can be formed.

    Reduction Products: The leuco form of the dye is a major product of reduction reactions.

    Substitution Products: Various substituted derivatives of this compound can be formed through substitution reactions.

Scientific Research Applications

Basic blue 41 has a wide range of applications in scientific research, including:

    Biological Staining: The dye is used to stain biological tissues and cells for microscopic examination.

    Chemical Analysis: It is used as an indicator in various chemical assays and reactions.

    Environmental Studies: this compound is used in studies related to water pollution and dye removal from wastewater.

    Material Science: The dye is used to study the adsorption properties of different materials.

Comparison with Similar Compounds

Basic blue 41 can be compared with other similar dyes, such as:

    Methylene Blue: Similar in color and used for similar applications, but has different chemical properties and synthesis routes.

    Basic Blue 9: Another blue dye with similar applications but different molecular structure.

    Basic Blue 3: Used in textile and paper industries, but differs in its chemical composition and properties.

This compound is unique due to its specific chemical structure, which imparts distinct properties such as color intensity, solubility, and reactivity.

Properties

IUPAC Name

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N4O2S.CH4O4S/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5-6(2,3)4/h5-10,13,24H,4,11-12H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOFGBJTSNWTDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051624
Record name C.I. Basic Blue 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

12270-13-2
Record name Basic Blue 41
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12270-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic blue 41
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012270132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Basic Blue 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium methyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BASIC BLUE 41
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ECX0J387P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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